molecular formula C18H18O2 B1250297 Conocarpan CAS No. 56319-02-9

Conocarpan

Cat. No. B1250297
CAS RN: 56319-02-9
M. Wt: 266.3 g/mol
InChI Key: GXJSAHXNLJFDPO-CGBXWHSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Antifungal Applications

Conocarpan has demonstrated notable antifungal properties. In a study by Freixa et al. (2001), conocarpan isolated from Piper fulvescens showed significant antifungal activity against several fungal strains, highlighting its potential as a natural antifungal agent Freixa et al., 2001.

Synthesis and Configuration

The total synthesis of conocarpan has been a subject of research, with Clive and Stoffman (2007) successfully synthesizing (-)-conocarpan through a method based on radical cyclization. They also established its absolute configuration, which is critical for understanding its biological activity Clive & Stoffman, 2007.

Antinociceptive Properties

Conocarpan exhibits promising antinociceptive (pain-relieving) properties. Silva et al. (2010) reported that conocarpan, obtained from Piper solmsianum leaves, showed significant effects against various pain models in mice, suggesting its potential for developing natural pain relief medications Silva et al., 2010.

Environmental Applications

Conocarpus biochar, derived from the Conocarpus plant, has been studied for its potential in reducing heavy metal availability and uptake in plants. Al-Wabel et al. (2014) found that Conocarpus biochar effectively reduced heavy metal toxicity in contaminated soil, making it a valuable tool for environmental remediation Al-Wabel et al., 2014.

Antimicrobial Properties

The compound has also shown antimicrobial properties. Dall Igna et al. (2019) discovered that conocarpan altered the growth of Candida albicans and enhanced its susceptibility to destruction by macrophages, indicating its potential as an antimicrobial agent Dall Igna et al., 2019.

Anticancer Potential

Conocarpan has also been studied for its anticancer potential. A study by Fonseca et al. (2020) on oral squamous cell carcinoma cells revealed that conocarpan induced cell death, suggesting its potential application in cancer therapy Fonseca et al., 2020.

properties

IUPAC Name

4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-4-13-5-10-17-16(11-13)12(2)18(20-17)14-6-8-15(19)9-7-14/h3-12,18-19H,1-2H3/b4-3+/t12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJSAHXNLJFDPO-CGBXWHSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1)O[C@H]([C@@H]2C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451404
Record name 4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conocarpan

CAS RN

56319-02-9
Record name Conocarpan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(2R,3R)-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56319-02-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Conocarpan
Reactant of Route 2
Conocarpan
Reactant of Route 3
Conocarpan
Reactant of Route 4
Conocarpan
Reactant of Route 5
Conocarpan
Reactant of Route 6
Reactant of Route 6
Conocarpan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.